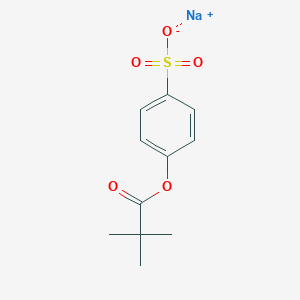
N-(1,3-benzothiazol-2-yl)-2-cyanoacetamide
Vue d'ensemble
Description
“N-(1,3-benzothiazol-2-yl)-2-cyanoacetamide” is a chemical compound that belongs to the class of benzothiazoles . Benzothiazoles are bicyclic heterocyclic compounds that are present in a wide variety of synthetic and natural products . They are known for their diverse biological activities and are used in a wide variety of applications .
Synthesis Analysis
The synthesis of benzothiazole derivatives like “N-(1,3-benzothiazol-2-yl)-2-cyanoacetamide” typically involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl). These compounds are synthesized under relatively milder reaction conditions using dimethyl formamide as a solvent .Molecular Structure Analysis
The molecular structure of “N-(1,3-benzothiazol-2-yl)-2-cyanoacetamide” is characterized by FTIR, 1H-NMR, 13C-NMR, and HRMS spectral data . The benzothiazine moiety in the molecule is slightly non-planar, with the imidazolidine portion twisted only a few degrees out of the mean plane of the former .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(1,3-benzothiazol-2-yl)-2-cyanoacetamide” are characterized by its molecular weight and its solubility in various solvents. The compound is a solid at room temperature .Orientations Futures
Propriétés
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-cyanoacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3OS/c11-6-5-9(14)13-10-12-7-3-1-2-4-8(7)15-10/h1-4H,5H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWVTKOHDNMTOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Fluoro-5-(4-methylpiperazin-1-yl)benzo[1,2,5]oxadiazol-1-oxide](/img/structure/B66959.png)

![tert-Butyl 3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B66963.png)










